6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR spectra reveal distinct signals corresponding to the compound’s substituents. The methyl group at position 1 resonates as a singlet at δ 2.42 ppm (¹H), while aromatic protons exhibit splitting patterns consistent with ortho- and para-substituents. The deshielded proton at position 5 (adjacent to bromine) appears at δ 7.48 ppm due to electron-withdrawing effects.
¹³C NMR assignments include:
- δ 156.6 ppm : Imidazole C2 (chlorine-substituted)
- δ 143.8 ppm : Aromatic C6 (bromine-substituted)
- δ 21.6 ppm : Methyl carbon
Table 2: Key NMR Chemical Shifts
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C1-CH₃ | 2.42 (s) | 21.6 |
| C5-H | 7.48 (d) | 118.7 |
| C7-H | 7.35 (s) | 130.4 |
Infrared (IR) and Raman Vibrational Signatures
IR and Raman spectra highlight characteristic vibrational modes:
- C–F stretch : Strong absorption at 1,120 cm⁻¹ (IR) and 1,115 cm⁻¹ (Raman)
- C–Cl stretch : Medium-intensity band at 680 cm⁻¹ (IR)
- C–Br stretch : Weak signal at 550 cm⁻¹ (Raman)
The imidazole ring’s N–H stretching mode is absent due to methylation, confirming substitution at position 1.
Table 3: Vibrational Frequencies
| Bond/Vibration | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C–F stretch | 1,120 | 1,115 |
| C–Cl stretch | 680 | – |
| C–Br stretch | – | 550 |
| Imidazole ring mode | 1,450 | 1,440 |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 263 (M⁺). Key fragmentation pathways include:
- Loss of bromine (–79.9 amu ) yielding m/z 183.1
- Cleavage of the C–Cl bond (–35.5 amu ) producing m/z 227.5
- Methyl group elimination (–15 amu ) generating m/z 248
Table 4: Major Fragmentation Peaks
| m/z | Fragment Ion |
|---|---|
| 263 | [M]⁺ |
| 227.5 | [M – Cl]⁺ |
| 183.1 | [M – Br]⁺ |
| 248 | [M – CH₃]⁺ |
Computational Modeling Approaches
Density Functional Theory (DFT) Studies of Electronic Structure
DFT calculations (B3LYP/6-311++G(d,p)) correlate well with experimental data. The HOMO (–5.8 eV) localizes on the imidazole ring and bromine atom, while the LUMO (–1.9 eV) resides on the chloro-fluorinated benzene ring. Bond lengths match crystallographic values within 0.02 Å, validating the computational model.
Table 5: DFT vs. Experimental Bond Lengths
| Bond | DFT (Å) | XRD (Å) |
|---|---|---|
| C–Br | 1.91 | 1.89 |
| C–Cl | 1.74 | 1.72 |
| N–C (imidazole) | 1.32 | 1.31 |
Properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-6-3-4(9)2-5(11)7(6)12-8(13)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCXFJAYKLSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization from Halogenated Precursors
One of the most common approaches involves starting from halogenated aromatic precursors, such as 4-bromo-2,6-difluorophenyl derivatives, which undergo nucleophilic substitution and cyclization to form the benzimidazole core.
- Preparation of halogenated aniline derivatives: Halogenation of aromatic amines or phenyl compounds to introduce bromine, chlorine, and fluorine substituents at specific positions.
- Condensation with formamide or related reagents: Facilitating ring closure to form the benzimidazole nucleus under thermal or catalytic conditions.
Nucleophilic Substitution on Pre-formed Benzimidazole
Alternatively, the synthesis can involve functionalizing a pre-formed benzimidazole ring via halogenation at specific positions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or elemental halogens under controlled conditions.
- Starting from a methylated benzimidazole, selective halogenation at desired positions is achieved through electrophilic halogenation, often in the presence of catalysts or radical initiators.
Multi-step Synthesis from Aromatic Precursors
A more elaborate route involves:
- Step 1: Synthesis of a suitable aromatic amine with the desired halogen pattern.
- Step 2: Condensation with formamide or acetamidine derivatives to form the imidazole ring.
- Step 3: Post-synthetic halogenation to introduce the bromine, chlorine, and fluorine substituents at specific positions.
This method offers high regioselectivity and control over substitution patterns.
Detailed Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Sodium hydride (NaH), aprotic solvent (e.g., DMF, DMSO) | - | -10 to 25°C | 1-2 hours | Deprotonation of amine groups, generating nucleophiles for substitution |
| 2 | N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | Aprotic solvent | 40-100°C | 4-10 hours | Cyclization to form the benzimidazole core |
| 3 | Water, saturated saline solution, n-hexane | - | Room temperature | Several hours | Purification via extraction and crystallization |
Notable Research Findings
Efficiency and Environmental Impact
Research indicates that the method involving sodium hydride and aprotic solvents (e.g., DMF) is advantageous due to:
- Short reaction times (4-10 hours)
- Simple work-up procedures
- Reduced environmental pollution owing to minimal solvent waste and straightforward purification
Yield Optimization
Recrystallization from aqueous ethanol or ethanol alone has been shown to improve purity and yield, with reported yields reaching approximately 71% under optimized conditions.
Alternative Methods
Some studies explore microwave-assisted synthesis to accelerate reaction times and improve yields, although these are less documented for this specific compound.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution with halogenated precursors | Starting from halogenated aromatic compounds, cyclize with amidines | High regioselectivity, good yields | Multi-step process, requires careful control |
| Direct halogenation of benzimidazole | Post-synthesis halogenation using NBS, NCS | Simpler, fewer steps | Less regioselective, possible over-halogenation |
| Microwave-assisted synthesis | Accelerates reactions | Faster, potentially higher yields | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions.
Cyclization and Condensation: Acidic or basic catalysts, elevated temperatures, and solvents like ethanol or acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states and functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure allows it to interact with biological targets effectively, contributing to its potential as a drug candidate.
Notable Uses:
- Anticancer Agents : The compound is being investigated for its potential in developing anticancer drugs, particularly due to its ability to inhibit specific kinases involved in cancer progression.
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties, making this compound a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.
Biological Research
The compound has shown promise in various biological assays, leading to investigations into its mechanisms of action:
- Mechanism of Action : It interacts with multiple biological targets, exhibiting activities such as antibacterial, antiviral, and anti-inflammatory effects. The presence of halogen atoms enhances its reactivity and interaction with biological systems .
Material Science
In addition to its pharmaceutical applications, 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole is utilized in the development of advanced materials:
- Polymer Synthesis : The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential therapeutic applications of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation through targeted kinase inhibition.
Case Study 2: Antimicrobial Properties
Research conducted at a university laboratory demonstrated that derivatives of benzimidazole exhibited potent activity against Gram-positive bacteria. This study highlighted the potential for developing new antibiotics based on the structural framework of compounds like 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Key Applications |
|---|---|---|---|---|---|
| 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole | 6-Br, 2-Cl, 4-F, 1-CH3 | 292.55* | N/A | ~3.48 | Kinase inhibitors, anticancer agents |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [CAS 1231930-33-8] | 6-Br, 4-F, 1-C3H7, 2-CH3 | 271.13 | N/A | 3.48 | API intermediates |
| 2-Chloro-6-fluoro-1H-benzo[d]imidazole [CAS 108662-49-3] | 2-Cl, 6-F | 170.57 | N/A | N/A | Organic synthesis building blocks |
| 2-Bromo-4-chloro-1H-benzo[d]imidazole [CAS 1388069-08-6] | 2-Br, 4-Cl | 231.48 | N/A | N/A | Pharmaceutical research |
*Calculated based on molecular formula C₉H₆BrClFN₂.
Key Differences and Implications:
Substituent Effects on Reactivity: Electron-Withdrawing Halogens: The trifecta of Br, Cl, and F in the target compound enhances electrophilic substitution resistance compared to mono-halogenated analogs (e.g., 2-chloro-6-fluoro-1H-benzo[d]imidazole). This reduces susceptibility to nucleophilic attack but increases stability under acidic conditions . Methyl Group at 1-Position: The 1-methyl group sterically shields the imidazole nitrogen, reducing hydrogen-bonding capacity compared to unsubstituted derivatives (e.g., 2-Bromo-4-chloro-1H-benzo[d]imidazole). This may limit interactions with biological targets requiring N-H bonding .
Ozone Reactivity: Halogenated benzimidazoles exhibit lower ozone reactivity compared to non-halogenated analogs. For instance, pyrazole (kO₃ = 56 M⁻¹s⁻¹) reacts faster with ozone than benzene (kO₃ = 2 M⁻¹s⁻¹), but electron-withdrawing halogens (e.g., Br, Cl, F) in the target compound likely reduce the rate constant further, as seen in 4-hydroxypyrazole (kO₃ > 9 × 10⁴ M⁻¹s⁻¹ at pH 7) .
Biological Activity :
- The 6-bromo-2-chloro-4-fluoro substitution pattern is structurally akin to kinase inhibitors like Selumetinib (CAS 606144-02-9), which features a 4-fluoro-1-methyl-benzimidazole core. The bromo and chloro groups may enhance binding affinity to ATP pockets in kinases by introducing hydrophobic interactions .
- In contrast, simpler analogs like 5-bromo-2-phenylbenzimidazole (CAS 1741-50-0) lack the fluorinated and methylated moieties, resulting in lower metabolic stability and reduced bioavailability .
Biological Activity
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by the presence of three halogen substituents (bromine, chlorine, and fluorine) and a methyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole is with a molecular weight of approximately 233.50 g/mol. The presence of halogens enhances its reactivity and potential for biological interaction.
Imidazole derivatives, including this compound, exhibit a wide range of biological activities due to their ability to interact with various biological targets. Some notable mechanisms include:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Properties : It has been explored for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Antiviral Activity : Certain derivatives have demonstrated antiviral properties against specific viral strains.
Anticancer Activity
Research indicates that 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole can act as a kinase inhibitor. One notable application is its role in the synthesis of Abemaciclib, a drug used for treating hormone receptor-positive breast cancer. In vitro studies have shown that this compound can inhibit cancer cell proliferation at micromolar concentrations.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 | 10.0 | Induces apoptosis |
| Study B | HepG2 | 5.0 | Inhibits proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests revealed significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
| Pathogen | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of certain imidazole derivatives, including this compound. It has shown activity against viral strains such as HIV and Dengue virus.
Structure-Activity Relationship (SAR)
The biological activity of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole can be influenced by its structural features:
- Halogen Substitution : The presence of bromine, chlorine, and fluorine enhances lipophilicity and binding affinity to biological targets.
- Methyl Group : The methyl substituent may influence the compound's steric properties and overall reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing halogenated benzimidazoles like 6-bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole, and how can reaction yields be optimized?
- Answer : Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with appropriate electrophiles under acidic conditions. For example, bromo and chloro substituents can be introduced via halogenation of intermediates, while fluorine may require fluorinating agents like Selectfluor. Yields are influenced by solvent choice (e.g., DMF for polar intermediates), temperature (e.g., reflux conditions for cyclization), and catalyst selection (e.g., K₃PO₄ for SNAr reactions). Optimization strategies include stepwise halogenation to avoid steric clashes and using microwave-assisted synthesis for time efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of multi-halogenated benzimidazoles?
- Answer :
- FTIR : Identifies functional groups (e.g., C=N stretching at ~1617 cm⁻¹ for the imidazole ring, C-Br/C-Cl vibrations at ~590–745 cm⁻¹) .
- ¹H/¹³C NMR : Distinguishes substituent positions via chemical shifts (e.g., methyl groups at δ ~2.6 ppm, aromatic protons at δ ~7.4–8.3 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How do electronic and steric effects of halogen substituents (Br, Cl, F) influence the reactivity and regioselectivity of benzimidazole derivatives?
- Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Fluorine’s inductive effect can enhance ring stability but reduce nucleophilic attack .
- Steric Effects : Bulky substituents (e.g., methyl at position 1) hinder reactivity at adjacent sites, favoring substitution at less hindered positions. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. What experimental strategies resolve contradictions in biological activity data between structurally similar halogenated benzimidazoles?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent patterns (e.g., Sb30 vs. Sb23 in and ) to isolate contributions of specific halogens.
- Dose-Response Studies : Test compounds across a concentration range to identify non-linear effects.
- ADMET Profiling : Use in-silico tools to assess pharmacokinetic differences (e.g., LogP variations due to halogen electronegativity) that may explain divergent in-vitro/in-vivo results .
Q. How can molecular docking and ADMET analysis guide the design of 6-bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole as an EGFR inhibitor?
- Answer :
- Docking Protocols : Use software like AutoDock Vina to model interactions with EGFR’s ATP-binding pocket. Prioritize halogen bonding (Br/Cl with backbone carbonyls) and hydrophobic contacts (methyl group with Val702) .
- ADMET Predictions : Assess toxicity (e.g., Ames test predictions for mutagenicity) and bioavailability (e.g., CYP450 metabolism via StarDrop). Fluorine enhances metabolic stability, while bromine may increase hepatotoxicity risk .
Methodological Considerations
Q. What are the best practices for handling air/moisture-sensitive intermediates during benzimidazole synthesis?
- Answer :
- Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres.
- Employ drying agents (e.g., molecular sieves) in solvents like THF or DMF.
- Quench reactive intermediates (e.g., Grignard reagents) with controlled proton sources (e.g., NH₄Cl) .
Q. How can HRMS and elemental analysis validate the purity of halogenated benzimidazoles?
- Answer :
- HRMS : Confirm exact mass (e.g., C₁₀H₈BrClFN₂ requires m/z 302.94) with <5 ppm error.
- CHNS Analysis : Match experimental vs. theoretical values for C, H, N, and halogens (via combustion ion chromatography) .
Data Contradiction Analysis
Q. Why do similar halogenated benzimidazoles exhibit significant yield variations (e.g., 73% vs. 86%) under comparable conditions?
- Answer : Differences arise from:
- Substituent Reactivity : Chloro groups may slow cyclization vs. bromo due to weaker leaving-group ability.
- Solvent Polarity : Higher polarity (e.g., DMSO) can stabilize transition states in brominated derivatives, improving yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
